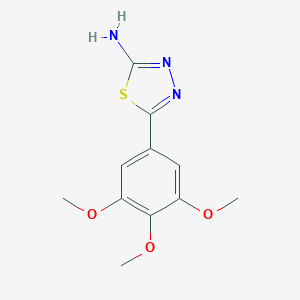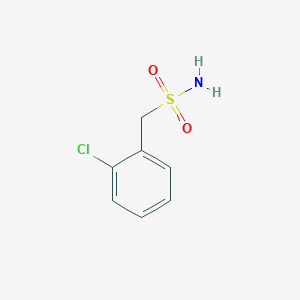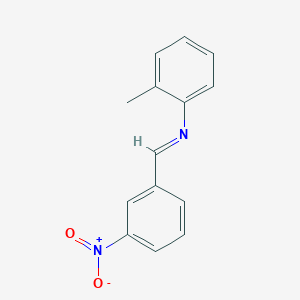
N-(3-Nitrobenzylidene)-O-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitrobenzylidene)-O-toluidine, also known as NBD-OT, is a fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, lipids, and other biomolecules, and its fluorescence properties make it an ideal tool for studying biological processes at the molecular level.
Wirkmechanismus
The mechanism of action of N-(3-Nitrobenzylidene)-O-toluidine involves the binding of the probe to specific biomolecules, which causes a change in its fluorescence properties. When N-(3-Nitrobenzylidene)-O-toluidine is bound to a biomolecule, its fluorescence is quenched, but when it is released from the biomolecule, its fluorescence is restored. This property allows researchers to monitor the binding and release of N-(3-Nitrobenzylidene)-O-toluidine in real-time, providing valuable insights into the dynamics of biological processes.
Biochemische Und Physiologische Effekte
N-(3-Nitrobenzylidene)-O-toluidine has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It does not interfere with the activity of enzymes or the function of proteins and lipids, making it an ideal tool for studying these molecules in their natural state.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-Nitrobenzylidene)-O-toluidine is its high sensitivity and selectivity for biomolecules. It can detect changes in fluorescence even at very low concentrations, making it a valuable tool for studying biological processes in vitro. However, one limitation of N-(3-Nitrobenzylidene)-O-toluidine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of N-(3-Nitrobenzylidene)-O-toluidine in scientific research. One area of interest is the development of new probes that can selectively bind to different types of biomolecules, such as nucleic acids and carbohydrates. Another area of interest is the use of N-(3-Nitrobenzylidene)-O-toluidine in live-cell imaging, which would allow researchers to study biological processes in real-time in living cells. Additionally, the development of new techniques for synthesizing and modifying N-(3-Nitrobenzylidene)-O-toluidine could lead to improvements in its properties and expand its range of applications.
Synthesemethoden
The synthesis of N-(3-Nitrobenzylidene)-O-toluidine involves the reaction of 3-nitrobenzaldehyde with o-toluidine in the presence of a catalyst. The resulting product is a yellow-orange powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
N-(3-Nitrobenzylidene)-O-toluidine has been used in a wide variety of scientific research applications, including protein labeling, lipid tracking, and enzyme assays. It has been used to study the dynamics of protein-protein interactions, the movement of lipids in cell membranes, and the activity of enzymes such as phospholipases and proteases.
Eigenschaften
CAS-Nummer |
17064-93-6 |
|---|---|
Produktname |
N-(3-Nitrobenzylidene)-O-toluidine |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O2/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18/h2-10H,1H3 |
InChI-Schlüssel |
ZTFAOAOMPKRDSY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
17064-93-6 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)
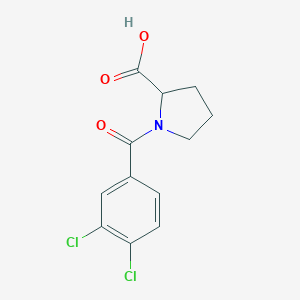
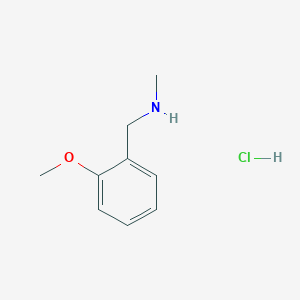
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
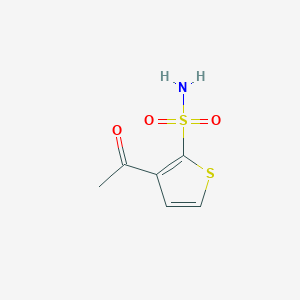

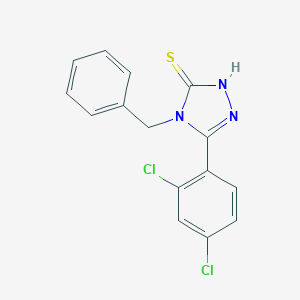
![(2-Chloro-4,5-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B187885.png)
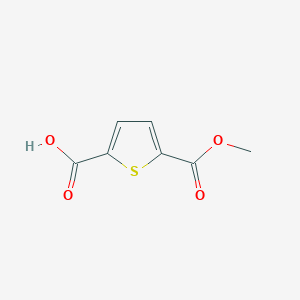
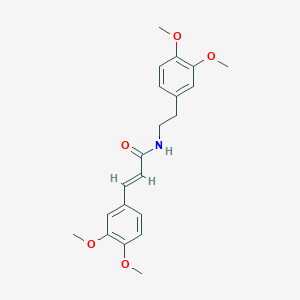
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
